molecular formula C21H29N10O14P3S B10776580 Ado-P-CH2-P-PS-ado

Ado-P-CH2-P-PS-ado

Cat. No.: B10776580
M. Wt: 770.5 g/mol
InChI Key: UJCWOSLCGXVJOD-VEBDTVEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ado-P-Ch2-P-Ps-Ado, also known as bis(5’-adenosyl)-triphosphatase, is a small molecule with a complex structure. It is a synthetic analog of diadenosine triphosphate (Ap3A), which is involved in various cellular processes.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ado-P-Ch2-P-Ps-Ado undergoes various chemical reactions, including hydrolysis and phosphorylation. It can be hydrolyzed by specific enzymes to yield adenosine monophosphate (AMP) and adenosine diphosphate (ADP) .

Common Reagents and Conditions

The hydrolysis of this compound is typically catalyzed by enzymes such as bis(5’-adenosyl)-triphosphatase. The reaction conditions often involve the presence of magnesium ions (Mg2+) to facilitate the enzymatic activity .

Major Products Formed

The major products formed from the hydrolysis of this compound are AMP and ADP. These products are important intermediates in various biochemical pathways .

Mechanism of Action

Ado-P-Ch2-P-Ps-Ado exerts its effects by interacting with specific enzymes, such as bis(5’-adenosyl)-triphosphatase. The compound binds to the active site of the enzyme, facilitating the hydrolysis of diadenosine triphosphate (Ap3A) to AMP and ADP. This reaction is crucial for regulating cellular energy levels and signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H29N10O14P3S

Molecular Weight

770.5 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-hydroxyphosphoryl]methyl]phosphinic acid

InChI

InChI=1S/C21H29N10O14P3S/c22-16-10-18(26-3-24-16)30(5-28-10)20-14(34)12(32)8(43-20)1-41-46(36,37)7-47(38,39)45-48(40,49)42-2-9-13(33)15(35)21(44-9)31-6-29-11-17(23)25-4-27-19(11)31/h3-6,8-9,12-15,20-21,32-35H,1-2,7H2,(H,36,37)(H,38,39)(H,40,49)(H2,22,24,26)(H2,23,25,27)/t8-,9-,12-,13-,14-,15-,20-,21-,48?/m1/s1

InChI Key

UJCWOSLCGXVJOD-VEBDTVEDSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)OP(=S)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)OP(=S)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.